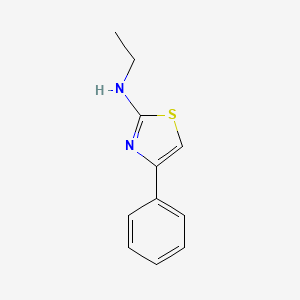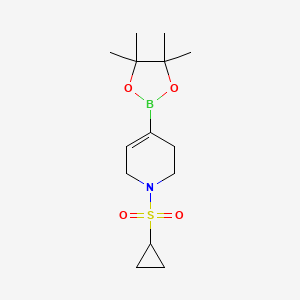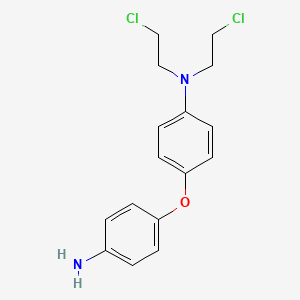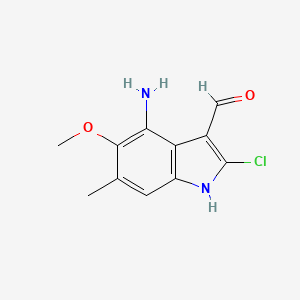
4-(Cyclopentylamino)-N-methoxy-N-methyl-2-(methylthio)-5-pyrimidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclopentylamino)-N-methoxy-N-methyl-2-(methylthio)-5-pyrimidinecarboxamide is a heterocyclic organic compound It is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a cyclopentylamino group, a methoxy group, a methyl group, and a methylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylamino)-N-methoxy-N-methyl-2-(methylthio)-5-pyrimidinecarboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Cyclopentylamino Group: The cyclopentylamino group can be introduced via nucleophilic substitution, where a cyclopentylamine reacts with a suitable leaving group on the pyrimidine ring.
Methoxylation and Methylation: The methoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Methylthio Group Introduction: The methylthio group can be introduced via a thiolation reaction, where a methylthiol reacts with a suitable precursor on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrimidine ring or the carbonyl group, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
科学研究应用
4-(Cyclopentylamino)-N-methoxy-N-methyl-2-(methylthio)-5-pyrimidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-(Cyclopentylamino)-N-methoxy-N-methyl-2-(methylthio)-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 4-(Cyclopentylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid ethyl ester
- 4-(Cyclopentylamino)-2-(methylthio)-5-pyrimidinemethanol
- 4-(Cyclopentylamino)-2-(methylthio)-5-pyrimidinecarboxaldehyde
Uniqueness
4-(Cyclopentylamino)-N-methoxy-N-methyl-2-(methylthio)-5-pyrimidinecarboxamide is unique due to the presence of the methoxy and methyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties.
属性
分子式 |
C13H20N4O2S |
|---|---|
分子量 |
296.39 g/mol |
IUPAC 名称 |
4-(cyclopentylamino)-N-methoxy-N-methyl-2-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H20N4O2S/c1-17(19-2)12(18)10-8-14-13(20-3)16-11(10)15-9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H,14,15,16) |
InChI 键 |
UMOPHYRDDMLWKW-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)C1=CN=C(N=C1NC2CCCC2)SC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


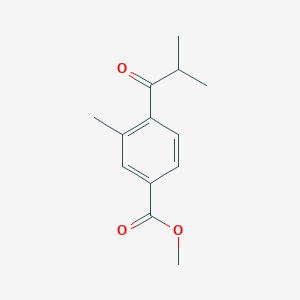
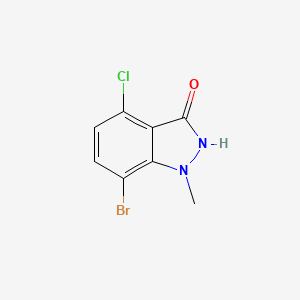


![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)
![Methyl 4-[(4-nitrophenyl)carbonyl]benzoate](/img/structure/B13992144.png)
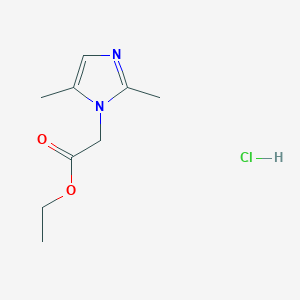

![4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid](/img/structure/B13992164.png)
